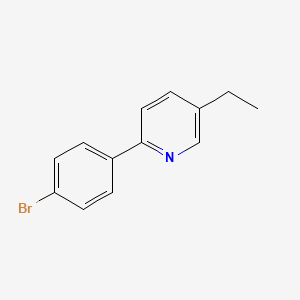
Pyridine, 2-(4-bromophenyl)-5-ethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 2-(4-bromophenyl)-5-ethyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are substituted by a 4-bromophenyl group and an ethyl group, respectively
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-bromophenyl)-5-ethyl- typically involves the reaction of 4-bromoacetophenone with an appropriate aldehyde under basic conditions to form a chalcone intermediate. This intermediate is then subjected to cyclization reactions to form the pyridine ring. For example, the reaction of 4-bromoacetophenone with vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution affords the corresponding chalcone, which can be further treated with 2-cyanothioacetamide to yield the desired pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反应分析
Types of Reactions
Pyridine, 2-(4-bromophenyl)-5-ethyl- can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridine ring.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Reduction Reactions: Products include piperidine derivatives.
科学研究应用
Pyridine, 2-(4-bromophenyl)-5-ethyl- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including antimicrobial and anticancer agents.
Materials Science: It can be used in the synthesis of polymers and copolymers with unique optical and electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of Pyridine, 2-(4-bromophenyl)-5-ethyl- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme .
相似化合物的比较
Similar Compounds
2-(4-Bromophenyl)pyridine: Similar structure but lacks the ethyl group at position 5.
2-(4-Bromophenyl)-5-methylpyridine: Similar structure but has a methyl group instead of an ethyl group at position 5.
2-(4-Bromophenyl)-3-ethylpyridine: Similar structure but the ethyl group is at position 3 instead of position 5.
Uniqueness
Pyridine, 2-(4-bromophenyl)-5-ethyl- is unique due to the specific positioning of the bromophenyl and ethyl groups on the pyridine ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
99217-20-6 |
|---|---|
分子式 |
C13H12BrN |
分子量 |
262.14 g/mol |
IUPAC 名称 |
2-(4-bromophenyl)-5-ethylpyridine |
InChI |
InChI=1S/C13H12BrN/c1-2-10-3-8-13(15-9-10)11-4-6-12(14)7-5-11/h3-9H,2H2,1H3 |
InChI 键 |
JOPGEFIRWLJAKV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CN=C(C=C1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


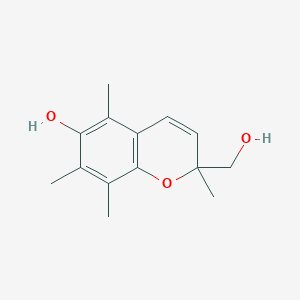

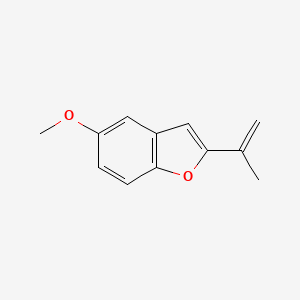
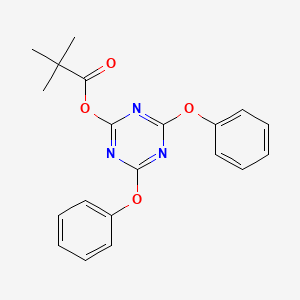
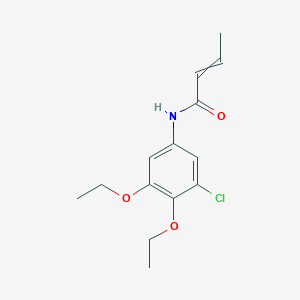
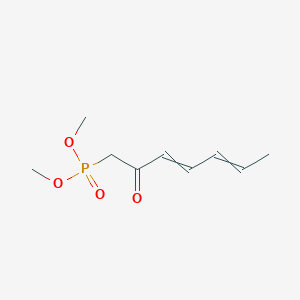

![N,N-dimethyl-4-[(E)-1-phenylethylideneamino]aniline](/img/structure/B14352066.png)
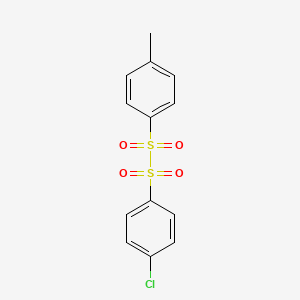
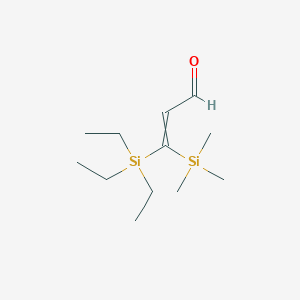
![[2-(3-Methoxy-3-borabicyclo[3.3.1]non-6-en-7-yl)ethyl](trimethyl)silane](/img/structure/B14352077.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)hydrazinylidene]-3-ethoxy-3-oxopropanoate](/img/structure/B14352084.png)
![5-Phenyl-5H-cyclopenta[b]pyridine-6,6,7,7-tetracarbonitrile](/img/structure/B14352091.png)

